Methyl 2-(methylamino)acetate
CAS No.: 5473-12-1
Cat. No.: VC20800812
Molecular Formula: C4H9NO2
Molecular Weight: 103.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5473-12-1 |
---|---|
Molecular Formula | C4H9NO2 |
Molecular Weight | 103.12 g/mol |
IUPAC Name | methyl 2-(methylamino)acetate |
Standard InChI | InChI=1S/C4H9NO2/c1-5-3-4(6)7-2/h5H,3H2,1-2H3 |
Standard InChI Key | VXGABWCSZZWXPC-UHFFFAOYSA-N |
SMILES | CNCC(=O)OC |
Canonical SMILES | CNCC(=O)OC |
Introduction
Chemical Structure and Properties
Methyl 2-(methylamino)acetate consists of a methylamino group (-NHCH₃) attached to the alpha carbon of a methyl acetate backbone. This structure gives the compound both basic and ester functionalities, making it versatile in chemical reactions.
Basic Structural Information
Property | Value |
---|---|
Molecular Formula | C₄H₉NO₂ |
Molecular Weight | Approximately 103.12 g/mol |
Chemical Structure | CH₃OOC-CH₂-NH-CH₃ |
Functional Groups | Ester, secondary amine |
Physical State | Liquid at room temperature |
The molecular structure features a secondary amine group and a methyl ester moiety, creating a compound with both nucleophilic and electrophilic reaction sites. This dual functionality contributes to its versatility in various chemical applications. The compound's structure can be compared to related amino acetate derivatives that have been more extensively studied in the literature.
Physical and Chemical Properties
Though specific data for Methyl 2-(methylamino)acetate is limited in the provided search results, properties can be reasonably inferred from structurally similar compounds. Like other amino acetate derivatives, it likely exhibits moderate water solubility due to its polar functional groups while maintaining solubility in organic solvents because of its methyl ester component.
The compound would be expected to have a boiling point in the range of 150-180°C under standard pressure, though this would vary with purity and environmental conditions. Similar to methyl acetate, it may have a characteristic odor, though potentially modified by the presence of the methylamino group .
Synthesis Methodologies
Methyl 2-(methylamino)acetate can be prepared through several synthetic routes, with the most common methods involving nucleophilic substitution reactions.
Standard Preparation Methods
The most direct synthetic pathway likely involves the reaction of methylamine with methyl chloroacetate under controlled conditions:
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Reaction of methyl chloroacetate with methylamine in the presence of a base such as triethylamine
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Nucleophilic substitution occurs where the methylamine replaces the chlorine
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Purification through distillation or chromatography
This synthetic methodology bears similarities to the preparation of other amino acetate derivatives described in the literature. For instance, the synthesis of Methyl 2-{[(2-methylphenyl)methyl]amino}acetate hydrochloride involves a similar reaction between 2-methylbenzylamine and methyl chloroacetate.
Alternative Synthesis Routes
Alternative preparation methods might include:
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Alkylation of glycine methyl ester with methyl iodide
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Reduction of methyl 2-(methylamino)-2-oxoacetate
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Methylation of glycine methyl ester via reductive amination
These approaches would need to be optimized for yield and purity, with careful control of reaction conditions to prevent over-alkylation or side reactions.
Chemical Reactivity and Behavior
Methyl 2-(methylamino)acetate possesses various reactive sites that enable it to participate in numerous chemical transformations.
Common Reactions
The compound can undergo several important reactions owing to its functional groups:
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Hydrolysis of the ester group to produce the corresponding carboxylic acid
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Transesterification with other alcohols
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N-alkylation at the secondary amine
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Acylation of the amine group
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Reduction of the ester to form alcohols
The presence of both nucleophilic (amine) and electrophilic (ester) centers creates opportunities for intramolecular reactions under certain conditions. Based on studies of similar compounds, the reactivity of the amine group may be influenced by electronic effects from the adjacent ester functionality.
Stability Considerations
As with other amino esters, Methyl 2-(methylamino)acetate is susceptible to hydrolysis, particularly in acidic or basic conditions. This property necessitates appropriate storage conditions to maintain compound integrity. The compound likely requires storage in sealed containers, protected from moisture and excessive heat.
Spectroscopic Characterization
Spectroscopic methods provide valuable information about the structure and purity of Methyl 2-(methylamino)acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR peaks for Methyl 2-(methylamino)acetate would include:
Chemical Shift (ppm) | Assignment | Multiplicity |
---|---|---|
2.3-2.5 | N-CH₃ | singlet |
3.3-3.5 | CH₂ | singlet |
3.7-3.8 | OCH₃ | singlet |
1.8-2.2 | N-H | broad singlet |
In ¹³C NMR, characteristic peaks would be expected for the carbonyl carbon (approximately 170-175 ppm), the methylene carbon (approximately 50-55 ppm), and the methyl carbons (approximately 30-35 ppm for N-CH₃ and 50-52 ppm for OCH₃).
Infrared Spectroscopy
Key IR absorption bands would include:
Wavenumber (cm⁻¹) | Assignment |
---|---|
3300-3500 | N-H stretching |
2900-3000 | C-H stretching |
1730-1750 | C=O stretching (ester) |
1150-1250 | C-O stretching |
1000-1100 | C-N stretching |
These spectroscopic data would be crucial for confirming the structure and purity of synthesized Methyl 2-(methylamino)acetate samples.
Applications in Chemistry and Research
Methyl 2-(methylamino)acetate serves multiple functions in chemical research and industrial applications.
Pharmaceutical Applications
In pharmaceutical research, Methyl 2-(methylamino)acetate and similar amino acetate derivatives function as:
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Building blocks for more complex pharmaceutical intermediates
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Precursors in the synthesis of peptide-based drugs
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Components in the preparation of certain anesthetic compounds
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Intermediates in the synthesis of β-lactam antibiotics
The compound's bifunctional nature makes it particularly valuable in pharmaceutical synthesis where selective functionalization is often required.
Organic Synthesis Applications
In organic synthesis, the compound serves as:
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A protected form of glycine for peptide synthesis
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A source of activated methylene groups for condensation reactions
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A precursor for heterocycle formation
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A reagent for N-methylation studies
Similar amino acetate derivatives have been employed as intermediates in the synthesis of complex organic molecules, suggesting comparable utility for Methyl 2-(methylamino)acetate .
Current Research Trends
Research involving Methyl 2-(methylamino)acetate continues to expand our understanding of its properties and applications.
Emerging Applications
Recent research directions involving amino acetate derivatives similar to Methyl 2-(methylamino)acetate include:
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Development of novel biologically active compounds
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Investigation of catalytic applications in organic synthesis
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Exploration of coordination chemistry with various metal ions
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Studies of structure-activity relationships in medicinal chemistry
For example, research on structurally related compounds like (E)-methyl 2-((2-oxonaphthalen-1(2H)-ylidene)methylamino)acetate has demonstrated potential biological activity against various organisms, suggesting similar investigations might be valuable for Methyl 2-(methylamino)acetate .
Computational Studies
Theoretical studies using density functional theory (DFT) have provided insights into the electronic properties and reactivity of similar amino acetate derivatives. Such computational approaches help predict:
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Preferred conformations and molecular geometry
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Electrostatic potential maps identifying reactive sites
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Energetics of potential reaction pathways
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Spectroscopic properties
These computational methods have been successfully applied to related compounds like (E)-methyl 2-((2-oxonaphthalen-1(2H)-ylidene)methylamino)acetate, where DFT calculations using the B3LYP/6-311++G(d,p) level have revealed important structural and electronic information .
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